molecular formula C25H36O12 B1251891 salvinicin A

salvinicin A

Cat. No. B1251891
M. Wt: 528.5 g/mol
InChI Key: QEBAQEQKIKWXTO-QYGCUGILSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

salvinicin A is a natural product found in Salvia divinorum with data available.

Scientific Research Applications

Ethnobotanical and Neuropharmacological Research

Salvinorin A, the primary active compound in Salvia divinorum, has been extensively studied for its ethnobotanical and neuropharmacological properties. Ethnopharmacology, focusing on traditional beliefs and ritual uses, reveals that Salvia divinorum, when consumed, produces effects like light-headedness, dysphoria, altered tactile and proprioceptive sensations, and amplified auditory and visual perception. These effects are primarily attributed to Salvinorin A's activity at kappa-opioid receptors in the brain, though this doesn't fully explain its diverse psychoactive effects (Díaz, 2013; Díaz, 2014).

Pharmacological Profile and Potential Clinical Applications

Salvinorin A is recognized for its potent and selective agonism of kappa opioid receptors, which has raised interest in its potential clinical applications. Research suggests possible therapeutic uses in treating conditions involving oxygen deficiency in the brain due to its neuroprotective effects against hypoxia/ischemia-induced brain damage. The compound's unique chemical and physical properties are also being explored to develop rational formulations for its transition from research to therapeutic applications (Orton & Liu, 2014).

Potential Therapeutic Applications

Research into Salvinorin A's interaction with kappa-opioid receptors indicates potential for developing new treatments for mood disorders, substance abuse, and gastrointestinal disturbances. Its unique nature as a non-nitrogenous kappa-opioid receptor agonist opens up possibilities for new drug developments in treating various CNS illnesses, particularly those characterized by perceptual distortions like schizophrenia, dementia, and bipolar disorders (Cunningham, Rothman, & Prisinzano, 2011).

Impact on Perception and Potential for Treatment of CNS Disorders

Salvinorin A's unique action as a kappa-opioid receptor agonist has implications for human perception. Its effects on perception, without engaging the 5-HT2A serotonin receptor, suggest its potential as a novel psychotherapeutic compound for treating diseases manifested by perceptual distortions. Its distinctive pharmacological profile compared to classic hallucinogens like lysergic acid diethylamide highlights its potential for developing treatments for schizophrenia, dementia, and bipolar disorders (Roth et al., 2002).

properties

Product Name

salvinicin A

Molecular Formula

C25H36O12

Molecular Weight

528.5 g/mol

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-[(2R,3S,4S,5S)-3,4-dihydroxy-2,5-dimethoxyoxolan-3-yl]-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C25H36O12/c1-11(26)35-14-9-13(19(29)32-4)23(2)8-7-12-20(30)36-15(10-24(12,3)17(23)16(14)27)25(31)18(28)21(33-5)37-22(25)34-6/h12-15,17-18,21-22,28,31H,7-10H2,1-6H3/t12-,13-,14-,15-,17-,18+,21-,22+,23-,24-,25+/m0/s1

InChI Key

QEBAQEQKIKWXTO-QYGCUGILSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)[C@]4([C@@H]([C@H](O[C@H]4OC)OC)O)O)C)C(=O)OC

Canonical SMILES

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4(C(C(OC4OC)OC)O)O)C)C(=O)OC

synonyms

salvinicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
salvinicin A
Reactant of Route 2
salvinicin A
Reactant of Route 3
salvinicin A
Reactant of Route 4
salvinicin A
Reactant of Route 5
salvinicin A
Reactant of Route 6
salvinicin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.